molecular formula C8H17ClN4 B12093030 4-(3-Azidopropyl)-piperidine HCl

4-(3-Azidopropyl)-piperidine HCl

Cat. No.: B12093030
M. Wt: 204.70 g/mol
InChI Key: RZJSPTVONDAASQ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in numerous natural products and synthetic compounds. mdpi.com Its prevalence in pharmaceuticals is particularly noteworthy, with piperidine derivatives constituting the core of drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents. nih.govdtic.mil The ability of the piperidine scaffold to be readily functionalized at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological activity and pharmacokinetic profile. nih.gov

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their preparation. These include the hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization of amino-alcohols or amino-alkenes, and various multicomponent reactions that allow for the construction of the piperidine ring with a high degree of stereochemical control. dtic.milorganic-chemistry.org The resulting substituted piperidines serve as versatile intermediates in the synthesis of complex molecular architectures. For instance, 4-substituted piperidines are common precursors in the development of a range of therapeutic agents. nih.gov

Overview of Azide (B81097) Functionality in Organic Transformations

The azide group (-N₃) is a highly energetic and versatile functional group that has found widespread application in organic synthesis. illinois.edu Its unique reactivity allows it to participate in a variety of chemical transformations, making it a valuable tool for chemists. illinois.edu One of the most prominent applications of the azide functionality is in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. illinois.edunih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govnih.gov This reaction is highly efficient and can be performed in a variety of solvents, including water, making it suitable for the modification of biological molecules. nih.govnih.gov The resulting triazole linker is chemically stable and can serve to connect different molecular fragments. nih.gov Beyond cycloadditions, azides can also be reduced to primary amines or participate in the Staudinger ligation, a reaction that forms an amide bond and is particularly useful in bioconjugation. nih.govbionordika.fi The small size and relative stability of the azide group make it an ideal chemical handle for introducing functionality into molecules for subsequent elaboration. nih.gov

The Compound in Focus: 4-(3-Azidopropyl)-piperidine HCl

The compound this compound combines the key structural features of a 4-substituted piperidine ring with the versatile reactivity of an azide group. This unique combination makes it a valuable building block in synthetic and medicinal chemistry.

Synthesis and Physicochemical Properties

The synthesis of this compound would likely proceed through a multi-step sequence starting from a readily available piperidine derivative. A plausible synthetic route involves the initial preparation of a 4-substituted piperidine with a three-carbon chain bearing a leaving group, such as a halide. For example, the reaction of a suitable piperidine precursor with a 3-halopropyl derivative can furnish the carbon skeleton. Subsequent nucleophilic substitution of the halide with an azide source, such as sodium azide, would introduce the desired azide functionality. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and water solubility.

While specific experimental data for this compound is not widely published, its physicochemical properties can be inferred from related compounds. The hydrochloride salt form is expected to be a crystalline solid with improved aqueous solubility compared to its free base form. The melting point is likely to be relatively high, a common feature for piperidine hydrochlorides.

PropertyPredicted Value/Characteristic for this compoundBasis for Prediction (Similar Compounds)
Molecular Formula C₈H₁₇N₃·HCl-
Appearance White to off-white crystalline solidGeneral property of amine hydrochlorides
Solubility Soluble in waterHydrochloride salts of piperidines exhibit good water solubility.
Melting Point >200 °CPiperidine hydrochlorides typically have high melting points.
Stability Stable under standard conditions; the hydrochloride salt enhances stability.General chemical stability of piperidine salts.

Research Applications

The primary utility of this compound in research stems from its bifunctional nature. The piperidine ring can act as a core scaffold or a linking element, while the terminal azide group provides a reactive handle for a variety of conjugation chemistries.

Click Chemistry and Bioconjugation:

The most significant application of the azido (B1232118) group in this compound is its use in click chemistry. illinois.edu This compound can serve as a valuable building block for the synthesis of more complex molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, it can be used to link the piperidine scaffold to other molecules containing a terminal alkyne, such as peptides, proteins, or fluorescent dyes. nih.gov This makes it a useful tool in the field of bioconjugation, where molecules are linked together to create new entities with combined properties. bionordika.fi The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product. nih.gov

Linker in Drug Discovery and Development:

Application AreaSpecific Use of this compoundKey Reaction
Bioconjugation Linking the piperidine scaffold to biomolecules (e.g., peptides, proteins). bionordika.fiCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov
Drug Discovery Serving as a linker to connect pharmacophores to other molecular fragments. nih.govillinois.eduCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov
Materials Science Incorporation into polymers and other materials to introduce functionality.Azide-alkyne cycloaddition or other azide-specific reactions.
Synthetic Chemistry A building block for the synthesis of more complex heterocyclic compounds.Various organic transformations involving the piperidine nitrogen or the azide group.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17ClN4

Molecular Weight

204.70 g/mol

IUPAC Name

4-(3-azidopropyl)piperidine;hydrochloride

InChI

InChI=1S/C8H16N4.ClH/c9-12-11-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H

InChI Key

RZJSPTVONDAASQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCN=[N+]=[N-].Cl

Origin of Product

United States

Synthetic Methodologies for Piperidine Derivatives with Azido Functionalities

Formation of the Piperidine (B6355638) Ring System

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed to achieve this goal. These can be broadly categorized into methods that build the ring from an aromatic precursor, such as pyridine (B92270), and those that construct the ring from an acyclic starting material through cyclization.

Strategies via Hydrogenation and Reduction

One of the most direct and common methods for synthesizing piperidines is the reduction of corresponding pyridine derivatives. This approach benefits from the wide availability of substituted pyridines.

Catalytic hydrogenation of the pyridine ring is a well-established method for producing piperidines. google.comdtic.mil The primary challenge in synthesizing a molecule like 4-(3-azidopropyl)piperidine via this route is the chemoselective reduction of the aromatic pyridine ring without affecting the sensitive azide (B81097) functional group.

Recent advancements have introduced catalysts capable of such selective reductions. For instance, iridium(III)-based homogeneous catalysts have been shown to be robust and selective for the ionic hydrogenation of pyridines. chemrxiv.org These catalysts are particularly noteworthy for their tolerance of highly reduction-sensitive groups, including azides, nitro groups, and halogens. chemrxiv.org This allows for the direct hydrogenation of a precursor like 4-(3-azidopropyl)pyridine to the desired piperidine product. The process is often scalable and can deliver the final product as a stable piperidinium (B107235) salt, such as the hydrochloride salt. chemrxiv.org

A common synthetic pathway would involve first obtaining the substituted pyridine precursor. This could be achieved by nucleophilic substitution of a halide, for instance, reacting 4-(3-chloropropyl)pyridine (B3059532) with sodium azide to form 4-(3-azidopropyl)pyridine. This intermediate would then undergo catalytic hydrogenation. A variety of heterogeneous catalysts, including platinum group metals like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C), are also frequently used, though conditions must be carefully controlled. researchgate.netnih.gov The hydrogenation is typically carried out in a suitable solvent, such as acetic acid or methanol (B129727), under a hydrogen atmosphere. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Pyridines

Catalyst Hydrogen Source/Pressure Solvent Temperature General Outcome Citations
Iridium(III) Complex Hantzsch Ester Dichloroethane (DCE) 80 °C High yield, tolerant of azido (B1232118) groups chemrxiv.org
PtO₂ 50-70 bar H₂ Glacial Acetic Acid Room Temp. Effective for various substituted pyridines researchgate.net
Rhodium on Carbon (Rh/C) 5 atm H₂ Water 80 °C Complete hydrogenation of heteroaromatics
Palladium on Carbon (Pd/C) Ammonium (B1175870) Formate Methanol Reflux Transfer hydrogenation, mild conditions

Reductive functionalization, particularly reductive amination, provides an alternative route to the piperidine ring. mdpi.com This method involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

To synthesize 4-(3-azidopropyl)piperidine, this strategy could be employed in several ways. One approach involves the reaction of a pre-formed piperidine, such as N-protected 4-piperidone, with 3-azidopropylamine. The reaction is typically mediated by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the intermediate iminium ion without affecting the azide or other functional groups. nih.gov Following the reductive amination and deprotection, the target compound can be isolated as its hydrochloride salt.

Alternatively, the piperidine ring itself can be formed through a related process. For example, a δ-keto-amine containing the azido-propyl side chain could undergo intramolecular reductive amination to form the piperidine ring.

Table 2: Example of Reductive Amination for Piperidine Synthesis

Carbonyl Component Amine Component Reducing Agent Solvent Key Features Citations
N-Methyl-4-piperidone Protected Piperazine Ethanamine Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) Mild, selective reduction of iminium ion nih.gov
δ-Keto-aldehyde Primary Amine Phenylsilane / Iron Catalyst Not specified Forms cyclic amines via reductive amination/cyclization mdpi.com

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions build the piperidine ring from a single, acyclic molecule that contains all the necessary atoms. These methods offer a high degree of control over the final structure, including stereochemistry. mdpi.com

Acyclic precursors containing a nitrogen atom and a suitably positioned alkene can be induced to cyclize, forming the piperidine ring. One such method is the aza-Prins cyclization, where a homoallylic amine reacts with an aldehyde to form a 4-hydroxypiperidine. youtube.com For the synthesis of the target compound, a homoallylic amine containing the azidopropyl group could undergo cyclization.

Another powerful strategy is the oxidative amination of non-activated alkenes. In this approach, a nitrogen-containing substrate with a terminal double bond can be cyclized using a catalyst, often based on gold(I) or palladium(II), in the presence of an oxidant. mdpi.com This process can difunctionalize the double bond, simultaneously forming the N-heterocycle and introducing another functional group. A plausible precursor for 4-(3-azidopropyl)piperidine would be a linear amino-alkene where the azidopropyl group is already attached to the carbon backbone that will become the 4-position of the piperidine ring.

Palladium-catalyzed azide reductive cyclization has also been reported as a key step in multistage syntheses, where the reduction of an azide to an amine initiates a cyclization cascade onto an aldehyde. mdpi.com

Table 3: Overview of Alkene Cyclization Methodologies

Cyclization Type Catalyst/Reagent Precursor Type Product Type Citations
Aza-Prins Cyclization Lewis Acid (e.g., BiCl₃, NbCl₅) Homoallylic Amine + Aldehyde/Epoxide 4-Halo/Hydroxypiperidines mdpi.comresearchgate.net
Oxidative Amination Gold(I) or Palladium(II) Amino-alkene Substituted Piperidines mdpi.com
Reductive Azide Cyclization Palladium Catalyst Azido-aldehyde Hydroxypiperidine mdpi.com

Radical cyclizations offer a powerful means to form C-C or C-N bonds under mild conditions. To form a piperidine ring, a 6-exo cyclization is typically favored. In this context, a radical is generated on an acyclic precursor, which then attacks a double or triple bond six atoms away to close the ring.

For the synthesis of 4-(3-azidopropyl)piperidine, a precursor could be designed where an N-centered or C-centered radical is generated, leading to the formation of the piperidine ring with the azidopropyl side chain in the correct position. For example, a β-amino radical can be generated and undergo a 6-exo-trig cyclization onto an alkene. The starting materials for such reactions are often haloamines or related compounds that can generate a radical upon treatment with a radical initiator like AIBN (azobisisobutyronitrile) and a mediator such as tributyltin hydride (Bu₃SnH).

While this method is versatile, achieving high stereo- and regioselectivity can be challenging and often requires careful substrate design and selection of reaction conditions. mdpi.com

Table 4: Principles of Radical-Mediated Piperidine Synthesis

Radical Source Cyclization Mode Initiator/Mediator Key Features Citations
β-Amino Radical from Selenide 6-exo-trig Bu₃SnH, AIBN Forms C-C bond to close the ring
N-Alkyl Radical from Imine Homolytic Aromatic Substitution AIBN / Acid Forms C-N bond onto an aromatic ring
Amino-aldehyde Cobalt(II) Catalyst Not specified Forms cyclic amines from linear precursors mdpi.com

Intermolecular Cyclization (Annulation) and Multicomponent Reactions (MCRs) for Piperidine Scaffolds

Intermolecular cyclization, or annulation, involves the formation of the piperidine ring from two or more separate components. nih.gov This category includes two-component reactions and multicomponent reactions (MCRs). nih.gov MCRs are particularly efficient as they allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single operation. researchgate.net

A notable example is a four-component reaction for the synthesis of highly functionalized piperidone scaffolds. researchgate.net This process combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to generate the piperidone product with significant skeletal, functional, and stereochemical diversity. researchgate.netnih.gov The reaction proceeds through the in-situ formation of a 2-azadiene, which then undergoes an intermolecular Diels-Alder reaction with the dienophile. researchgate.net The stereochemical outcome of the cycloaddition can be controlled, with cyclic dienophiles generally yielding endo adducts and acyclic dienophiles giving exo adducts. researchgate.net

Introduction and Functionalization of the Azidopropyl Moiety

Once the piperidine scaffold is constructed, the next critical step is the introduction and functionalization of the azidopropyl side chain.

Azide Formation via Nucleophilic Substitution Reactions

The most common method for introducing an azide group is through nucleophilic substitution (SN2) reactions. acs.org This involves reacting an appropriate alkyl halide or sulfonate with an azide salt, such as sodium azide (NaN₃). masterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile, despite being a weak base, making it highly effective in SN2 reactions. masterorganicchemistry.com These reactions are typically carried out in polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com

An alternative to direct substitution is the diazo-transfer reaction, which converts a primary amine directly to the corresponding azide. acs.org This method utilizes a diazo-transfer reagent, such as imidazole-1-sulfonyl azide. acs.orgresearchgate.net

The azide group can also participate in nucleophilic acyl substitution reactions. For example, an acid chloride can react with an azide salt to form an acyl azide. masterorganicchemistry.com In some cases, the azide group itself can act as a leaving group in nucleophilic substitution reactions. nih.govresearchgate.net

Strategies for Regioselective Introduction of Azidopropyl Side Chains

Achieving regioselectivity in the introduction of the azidopropyl side chain is crucial for the synthesis of 4-(3-Azidopropyl)-piperidine HCl. This requires a piperidine precursor with a reactive functional group at the 4-position that can be converted to the azidopropyl chain.

One common strategy involves starting with a piperidine derivative that has a suitable leaving group, such as a tosylate or a halide, attached to a propyl chain at the 4-position. Subsequent reaction with sodium azide via an SN2 reaction would then yield the desired 4-(3-azidopropyl)piperidine. The stereochemistry and electronic environment of the starting material can significantly influence the reactivity and outcome of the azidation reaction. nih.gov

For instance, the synthesis could begin with a protected 4-piperidinepropanol. The hydroxyl group can be converted to a good leaving group, such as a tosylate, by reacting it with tosyl chloride. This tosylated intermediate can then undergo nucleophilic substitution with sodium azide to introduce the azido group.

Starting MaterialReagentReaction TypeProduct
4-(3-Hydroxypropyl)piperidine1. TsCl, Pyridine 2. NaN₃, DMFTosylation followed by Nucleophilic Substitution4-(3-Azidopropyl)piperidine
4-(3-Bromopropyl)piperidineNaN₃, DMSONucleophilic Substitution (SN2)4-(3-Azidopropyl)piperidine

Automated Synthesis Protocols for Azides

Recent advancements have led to the development of automated synthesis protocols for the safe production of organic azides. acs.orgnih.gov These automated systems can handle potentially explosive reagents like azides with minimal user intervention. nih.gov

One such automated process involves the use of pre-packed capsules containing all the necessary reagents for the conversion of primary amines to organic azides, including the diazo-transfer agent imidazole-1-sulfonyl azide tetrafluoroborate. acs.orgnih.gov The entire reaction and product isolation can be performed automatically, delivering the final azide in high purity. nih.gov Flow chemistry has also been employed for the synthesis of alkyl and aryl azides, which can then be used in subsequent reactions in a continuous flow system. durham.ac.uk These automated and flow-based methods offer a safer and more efficient way to handle and synthesize organic azides, which is particularly relevant for library synthesis and discovery research. researchgate.netdurham.ac.uk

Reactivity and Transformative Potential of 4 3 Azidopropyl Piperidine Hcl

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide (B81097) group on 4-(3-azidopropyl)-piperidine HCl allows it to readily participate in azide-alkyne cycloaddition reactions. This class of reactions is renowned for its high efficiency, selectivity, and biocompatibility, making it a powerful tool for molecular assembly in diverse chemical and biological systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, transforming azides and terminal alkynes into stable 1,2,3-triazole linkages with remarkable efficiency. This reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from the reduction of copper(II) salts (e.g., CuSO₄·5H₂O) by a reducing agent like sodium ascorbate. The reaction proceeds rapidly under mild conditions, often in aqueous media, and is tolerant of a wide array of functional groups.

The reaction between an azide, such as the one in 4-(3-azidopropyl)-piperidine, and a terminal alkyne in the presence of a copper(I) catalyst results in the formation of a chemically stable, five-membered heterocyclic ring known as a 1,2,3-triazole. thermofisher.comwikipedia.org This linkage is aromatic and serves as a robust, hydrolytically stable connector, often considered a reliable replacement for the amide bond in various molecular constructs. thermofisher.com Unlike the uncatalyzed Huisgen cycloaddition which yields a mixture of regioisomers, the CuAAC process is distinguished by its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. thermofisher.com This specificity is a direct consequence of the copper-catalyzed mechanism. The triazole ring itself is not just a passive linker; its electron-rich nature allows it to engage in hydrogen bonding and dipole interactions, which can be crucial in applications like medicinal chemistry and materials science.

The mechanism of the CuAAC reaction is a stepwise process that accounts for its high rate and strict regioselectivity. masterorganicchemistry.com It is generally accepted that the catalytically active species is copper(I). rsc.org The catalytic cycle is thought to begin with the coordination of the copper(I) ion to the terminal alkyne, which significantly increases the acidity of the terminal proton and facilitates the formation of a copper-acetylide intermediate. masterorganicchemistry.comnih.gov The azide then coordinates to this copper-acetylide complex. This is followed by a cyclization step to form a six-membered copper-containing intermediate (a copper metallacycle), which then rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle. organic-chemistry.org This directed, stepwise mechanism, as opposed to a concerted cycloaddition, ensures that only the 1,4-regioisomer is formed. masterorganicchemistry.comnih.gov Kinetic studies have shown that the reaction rate can be accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. rsc.org

Table 1: Key Features of the CuAAC Reaction

FeatureDescription
Reactants Organic Azide (e.g., 4-(3-Azidopropyl)-piperidine) and a Terminal Alkyne
Catalyst Copper(I) species, often from CuSO₄/Sodium Ascorbate
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity Exclusive formation of the 1,4-isomer
Reaction Conditions Mild, often aqueous solutions at room temperature
Key Advantage High yield, high rate, and broad functional group tolerance

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Chemistry

A significant advancement in click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a copper catalyst. sigmaaldrich.com This is particularly advantageous in biological systems where the cytotoxicity of copper can be a concern. SPAAC utilizes a cycloalkyne, such as a derivative of dibenzocyclooctyne (DIBO), where the alkyne bond is forced into a high-energy, strained conformation. quimicaorganica.org This intrinsic ring strain provides the driving force for the reaction, allowing it to proceed rapidly with an azide at physiological temperatures without any catalyst. sigmaaldrich.comquimicaorganica.org The reaction of 4-(3-azidopropyl)-piperidine with a strained alkyne forms a stable triazole linkage, making it a powerful tool for copper-free bioconjugation. acs.org

Bioorthogonal Reactivity in Complex Chemical Systems

The term "bioorthogonal" describes a chemical reaction that can occur inside a living system without interfering with or being affected by the native biochemical processes. nih.gov Both CuAAC and SPAAC are prime examples of bioorthogonal reactions. The azide and alkyne functional groups are essentially absent from most biological systems, ensuring that they react selectively with each other. nih.gov This allows for the precise chemical modification of biomolecules in their natural environment. For instance, this compound can be used as a building block to synthesize probes or therapeutic agents that can then be "clicked" onto a target molecule (e.g., a protein or cell surface modified with an alkyne) within a complex biological milieu. acs.org This high specificity and reliability make it an invaluable strategy for applications ranging from cellular imaging to drug targeting. sigmaaldrich.com

Other Azide Transformations

While cycloaddition reactions are the most prominent, the azide group of 4-(3-azidopropyl)-piperidine is capable of other important chemical transformations. These reactions further expand its utility as a synthetic intermediate, particularly as a precursor to primary amines.

One of the most fundamental transformations of an organic azide is its reduction to a primary amine. This conversion is highly efficient and serves as a robust method for introducing an amino group. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation, liberating dinitrogen gas (N₂) in the process. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst provides a clean and gentle method for azide reduction. masterorganicchemistry.com

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce azides to amines. quimicaorganica.org

Zinc in Ammonium (B1175870) Chloride: A milder and often more chemoselective option involves the use of zinc powder in the presence of ammonium chloride. tandfonline.com

Another key reaction of azides is the Staudinger Ligation or Staudinger Reduction . In this reaction, the azide is treated with a phosphine (B1218219), typically a triarylphosphine like triphenylphosphine (B44618) (PPh₃). wikipedia.orgsigmaaldrich.com The reaction initially forms an iminophosphorane intermediate. wikipedia.orgwikipedia.org In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide (e.g., triphenylphosphine oxide). wikipedia.org The Staudinger ligation is, like SPAAC, a bioorthogonal reaction and has been widely used in chemical biology to label cells and biomolecules. thermofisher.comsigmaaldrich.com

Table 2: Common Transformations of the Azide Group

Reaction NameReagentsProduct Functional GroupKey Characteristics
Azide Reduction H₂/Pd-C, LiAlH₄, or Zn/NH₄ClPrimary Amine (-NH₂)High-yielding and reliable method for amine synthesis. masterorganicchemistry.comtandfonline.com
Staudinger Ligation/Reduction Triphenylphosphine (PPh₃), then H₂OPrimary Amine (-NH₂)Mild, bioorthogonal reaction; forms an iminophosphorane intermediate. wikipedia.orgwikipedia.org
Aza-Wittig Reaction PPh₃, then a carbonyl compoundImineThe intermediate iminophosphorane is trapped with an aldehyde or ketone. wikipedia.org
Curtius Rearrangement (Acyl Azides only) Heat or UV lightIsocyanateInvolves thermal or photochemical rearrangement with loss of N₂. masterorganicchemistry.com

Reduction of Azides to Amines

The conversion of the azido (B1232118) group in 4-(3-azidopropyl)-piperidine to a primary amine, yielding 4-(3-aminopropyl)piperidine, is a synthetically crucial transformation. This reduction can be accomplished through several reliable and high-yielding methodologies, with catalytic hydrogenation and the Staudinger reduction being the most prominent.

Catalytic Hydrogenation: This method is a widely employed technique for the reduction of azides due to its clean nature and the high purity of the resulting amine. The process typically involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. The azide is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere, often at pressures ranging from atmospheric to several bars. The reaction proceeds at room temperature and is typically complete within a few hours. The primary by-product of this reaction is nitrogen gas, which is easily removed from the reaction mixture, simplifying the purification of the desired amine.

Reduction Method Reagents and Conditions Product Key Features
Catalytic HydrogenationH₂, Pd/C, Methanol or Ethanol, Room Temperature4-(3-Aminopropyl)piperidineClean reaction, high yield, by-product is N₂ gas.
Staudinger Reduction1. Triphenylphosphine (PPh₃), THF or Ether2. Water (H₂O)4-(3-Aminopropyl)piperidineVery mild conditions, high chemoselectivity, tolerant of many functional groups. alfa-chemistry.comorganic-chemistry.org

Generation and Reactivity of Nitrogen-Centered Radicals from Azides

While less common than their reduction to amines, organic azides, including in principle 4-(3-azidopropyl)-piperidine, can serve as precursors to highly reactive nitrogen-centered radicals. The generation of these radicals typically requires specific energetic conditions, such as photolysis or thermolysis, or interaction with a radical initiator.

Upon formation, the primary nitrogen-centered radical can undergo a variety of transformations. One of the key reactive pathways is intramolecular hydrogen abstraction. In the context of 4-(3-azidopropyl)-piperidine, a 1,5-hydrogen atom transfer (1,5-HAT) is a plausible event. This would involve the nitrogen radical abstracting a hydrogen atom from a carbon atom within the piperidine (B6355638) ring or the propyl chain, leading to the formation of a carbon-centered radical. The position of this new radical would dictate the subsequent reaction pathways, which could include cyclization or other rearrangements.

Strategic Applications in Advanced Chemical Synthesis

4-(3-Azidopropyl)-piperidine HCl as a Building Block in Complex Molecular Architectures

The dual functionality of this compound, possessing both a reactive azide (B81097) group and a versatile piperidine (B6355638) core, positions it as a valuable building block for synthesizing intricate molecules. nih.govorganic-chemistry.org The piperidine ring itself is a fundamental component in a vast array of pharmaceuticals, and its derivatives are explored for a wide range of biological activities. arizona.eduexlibrisgroup.comajchem-a.com The presence of the azidopropyl chain opens avenues for covalent modification through highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com

This strategic combination allows for the modular construction of complex structures. The piperidine scaffold can be incorporated into a larger molecule, and the azide handle can then be used to attach other molecular fragments, such as imaging agents, targeting ligands, or payload molecules. numberanalytics.com For instance, in the development of novel therapeutics, a complex bioactive core could be synthesized with an alkyne group, ready to be "clicked" with this compound to introduce the piperidine motif, potentially enhancing solubility, cell permeability, or target engagement.

Furthermore, the synthesis of highly substituted piperidines is an active area of research, aiming to create diverse molecular scaffolds for drug discovery. ajchem-a.comresearchgate.net The ability to introduce substituents at various positions on the piperidine ring allows for fine-tuning of the molecule's three-dimensional shape and properties. nih.govnih.gov The azidopropyl group in this compound provides a reliable method for attaching such complex, substituted piperidine units to a larger molecular framework.

Development of Ligands and Functional Scaffolds

The piperidine scaffold is a well-established pharmacophore in the design of ligands for various biological targets. arizona.eduexlibrisgroup.com The introduction of an azide group provides a powerful tool for developing novel ligands and diversifying chemical scaffolds.

Scaffold Diversification through Post-Synthetic Modification

A key strategy in modern drug discovery is the creation of diverse libraries of compounds based on a common scaffold. nih.gov The piperidine ring serves as an excellent scaffold for such diversification. nih.govacs.org Post-synthetic modification refers to the chemical alteration of a core structure after its initial synthesis, allowing for the rapid generation of analogues.

The azide group in this compound is ideally suited for post-synthetic modification via click chemistry. A core molecule containing the 4-(3-azidopropyl)-piperidine unit can be synthesized, and then a variety of alkyne-containing building blocks can be "clicked" onto the azide to create a library of diverse compounds. This approach is highly efficient and allows for the exploration of a wide chemical space around the piperidine scaffold.

For example, a series of piperidine-based analogues of cocaine were synthesized to study their interaction with monoamine transporters. nih.gov This research demonstrated that modifications to the piperidine ring can dramatically affect biological activity. nih.gov While this study did not use azide-based modifications, it exemplifies the principle of scaffold diversification. The use of an azidopropyl-piperidine derivative would provide a powerful and versatile handle for introducing a wide range of substituents, enabling a more extensive exploration of structure-activity relationships.

The development of chiral piperidine scaffolds is also of significant interest in drug design, as the stereochemistry of the piperidine ring can greatly influence biological activity and selectivity. researchgate.net The ability to perform post-synthetic modifications on a chiral piperidine scaffold containing an azide group would be a powerful tool for creating stereochemically defined and diverse compound libraries.

Bioconjugation Strategies Utilizing Azidopropyl-Piperidine Derivatives

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids. numberanalytics.combionordika.fi This technique is crucial for a wide range of applications, including the development of antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying biological processes. bionordika.finih.gov The azide group is a key functional group in bioconjugation, primarily through its participation in click chemistry reactions. sigmaaldrich.comprecisepeg.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient reaction that is widely used for bioconjugation. sigmaaldrich.comnih.gov It allows for the selective linking of an azide-containing molecule, such as this compound, to an alkyne-modified biomolecule. The reaction is bioorthogonal, meaning it does not interfere with biological processes. sigmaaldrich.com

Derivatives of 4-(3-azidopropyl)-piperidine can be used to introduce the piperidine motif onto biomolecules. This can be desirable for several reasons. The piperidine ring can improve the pharmacokinetic properties of a bioconjugate, such as its solubility and stability. nih.gov It can also serve as a linker or spacer between the biomolecule and another functional moiety.

For example, in the development of targeted therapies, an antibody could be modified with an alkyne group. Reacting this modified antibody with an azidopropyl-piperidine derivative that is also carrying a drug payload would result in an antibody-drug conjugate. The piperidine unit in this case would be part of the linker connecting the drug to the antibody.

Furthermore, azido-containing metabolic labeling reagents are used to selectively modify proteins and can be used for cell labeling and tracking. medchemexpress.com While L-azidohomoalanine is a common example, the principle could be extended to azidopropyl-piperidine derivatives to introduce a piperidine-containing tag onto biomolecules for specific applications.

Computational Methodologies in Research on Azidopropyl Piperidine Derivatives

Molecular Docking Studies of Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial in drug design for screening virtual libraries of compounds and for understanding the specific interactions that stabilize the ligand-receptor complex. For analogues of 4-(3-azidopropyl)-piperidine, docking studies can elucidate how modifications to the piperidine (B6355638) scaffold or its substituents affect binding to a biological target.

The process involves placing the ligand into the active site of the receptor in various conformations and orientations. jocpr.com A scoring function is then used to estimate the binding affinity, with lower binding energy scores generally indicating more favorable interactions. mdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. jocpr.commdpi.com For instance, research on piperidine-containing hydrazone derivatives targeting cholinesterases used molecular docking to investigate the binding modes of the most effective compounds. nih.gov Similarly, studies on other piperidine analogues have successfully used docking to predict binding to targets like the dopamine (B1211576) receptor D2 and the human P2Y14 receptor. nih.gov

By analyzing the docking poses of a series of analogues, researchers can build a model that explains their structure-activity relationship (SAR). This information is invaluable for designing new derivatives, like those of azidopropyl piperidine, with improved potency and selectivity. The insights gained can guide which parts of the molecule to modify to enhance interactions with the target protein, leading to more effective therapeutic agents. researchgate.net

Table 1: Examples of Molecular Docking Studies on Piperidine Analogues This table is interactive. You can sort and filter the data.

Target Protein Ligand Class Docking Software Key Findings & Interacting Residues Reference(s)
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Piperidine-containing hydrazones - Investigation of binding modes for highly effective inhibitors. nih.gov
Dopamine Receptor D2 (DRD2) N-functionalized piperidines with 1,2,3-triazole ring - Prediction of possible binding modes within the active site.
HDM2 Piperidine derivatives - Identified top-scoring molecules based on binding energy and interactions. researchgate.net
S. aureus tyrosyl-tRNA synthetase Metal complexes with piperidine-related ligands AutoDockTools All compounds fit well in the catalytic pockets; Co(II) complex showed most potency. mdpi.com
Clathrin Terminal Domain (CTD) Bolinaquinone AutoDock 4.2 Identified multiple potential binding pockets distinct from the known inhibitor site. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This technique is used to assess the stability of the docked complex and to analyze the conformational changes and intermolecular interactions in a more realistic, solvated environment. nih.govresearchgate.net

For azidopropyl piperidine analogues, MD simulations typically begin with the best-docked pose obtained from molecular docking. The complex is placed in a simulated box of solvent (usually water) and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds. youtube.com

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. youtube.com A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the protein-ligand complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein upon ligand binding. youtube.com

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting the most persistent and crucial interactions for binding stability.

MD simulations have been effectively used to confirm the stability of complexes involving piperidine derivatives with targets such as cholinesterases and HDM2. nih.govresearchgate.net These studies show that the complexes maintain their structural stability and compactness during the simulation, validating the docking results and providing a deeper understanding of the dynamic interactions. nih.gov

Table 2: Summary of Molecular Dynamics (MD) Simulation Parameters in Piperidine Analogue Research This table is interactive. You can sort and filter the data.

Ligand-Protein Complex Simulation Duration Force Field Key Stability Insights Reference(s)
Piperidine-hydrazone with AChE/BChE - - Complexes maintained overall structural stability and compactness. nih.gov
Piperidine derivatives with HDM2 - - Analyzed binding poses and interaction mechanisms. researchgate.net
Piperazine/Piperidine analogs of GBR 12909 - Tripos, MMFF94 Evaluated effects of different force fields and solvents on conformational populations. nih.gov
Chignolin (model peptide) 40 µs - Used metadynamics to generate accurate conformational ensembles. unimi.it

Quantum Chemical Calculations in Structure-Activity Relationship (SAR) Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding the structure-activity relationship (SAR) of compounds like azidopropyl piperidine derivatives. nih.gov

By calculating various molecular descriptors, researchers can correlate a compound's electronic structure with its biological activity. nih.gov Key parameters investigated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, with a biological target. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, explaining hyperconjugative effects and the stability arising from electron delocalization. researchgate.net

Studies on various piperidine derivatives have used DFT calculations to optimize molecular geometries and compute these electronic properties. rsc.orgcolab.ws For example, a DFT study on piperidine-2-carbaldehyde (B177073) used the B3LYP method to analyze orbital energies and local reactivity, while another study investigated how the anomeric effect in piperidine derivatives could induce aromaticity in a linked cyclopentadiene (B3395910) ring. researchgate.netrsc.org These theoretical calculations help rationalize observed biological activities and guide the synthesis of new analogues with enhanced properties. nih.govresearchgate.net

Table 3: Application of Quantum Chemical Descriptors in the Study of Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Method Calculated Properties Application/Insight Reference(s)
Piperidine-2-carbaldehyde DFT (B3LYP, M062X), TD-DFT HOMO-LUMO, MEP, NBO Explained charge transfer, identified reactive regions, analyzed electronic solvation properties. researchgate.net
Piperidine derivatives with cyclopentadiene DFT (B3LYP/6-311++G(d,p)) HOMA, ΔBL, NBO, Isomerization Energies Investigated hyperconjugative aromaticity induced by the anomeric effect. rsc.org
Furan-pyrazole piperidine derivatives QSAR with 3D/2D autocorrelation descriptors - Developed predictive models for inhibitory activity against Akt1 and cancer cell lines. nih.govresearchgate.net
Piperidine-naphthalimide derivatives DFT Dipole moments, Absorption/Emission maxima Investigated photophysical characteristics and solvent effects. researchgate.net

Advancements in Green Chemistry for Azido Piperidine Synthesis

Catalytic Approaches for Sustainable Synthesis

The synthesis of organic azides, including 4-(3-Azidopropyl)-piperidine, traditionally involves the use of stoichiometric amounts of potentially hazardous azide (B81097) reagents. Modern catalytic approaches aim to improve the safety and efficiency of this transformation. One of the key areas of research is the use of phase-transfer catalysts (PTCs) and metal-based catalysts for the azidation of alkyl halides.

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of synthesizing 4-(3-Azidopropyl)-piperidine, a likely precursor would be a 4-(3-halopropyl)-piperidine derivative. The azidation would involve the reaction of this precursor with an azide salt, such as sodium azide. A phase-transfer catalyst facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs. This approach can lead to milder reaction conditions, reduced reaction times, and the ability to use less hazardous solvents.

Recent research has also focused on the development of novel catalytic systems for the synthesis of organic azides. For instance, studies have shown the utility of iron-catalyzed azidation of tertiary alkyl halides, which proceeds via a carbocationic intermediate. While this specific example pertains to tertiary halides, the underlying principles of using earth-abundant and non-toxic metals as catalysts are central to green chemistry. Another innovative approach involves the use of a recyclable, bifunctional polymeric catalyst for the synthesis of organic azides from alcohols and trimethylsilyl (B98337) azide (TMSN3). This catalyst was shown to be effective for a range of alcohols and could be reused multiple times without a significant loss in activity.

The use of nanomaterials as catalysts also represents a significant advancement. For example, copper nanoparticles supported on various materials have been shown to be effective catalysts for azide-alkyne cycloaddition reactions (click chemistry), a common application for azido-functionalized molecules like 4-(3-Azidopropyl)-piperidine. While this is a downstream reaction, the principles of using highly active and recyclable nanocatalysts are being increasingly applied to the synthesis of the azide precursors themselves.

Catalyst TypePrecursor TypeKey Advantages
Phase-Transfer Catalysts (e.g., Quaternary Ammonium (B1175870) Salts)Alkyl HalidesMilder reaction conditions, reduced reaction times, use of less hazardous solvents.
Iron CatalystsTertiary Alkyl HalidesUse of earth-abundant and non-toxic metals.
Recyclable Polymeric CatalystsAlcoholsCatalyst reusability, broad substrate scope.
Nanoparticle Catalysts (e.g., supported Copper)Alkynes (for subsequent reactions)High activity, recyclability.

Solvent Minimization and Alternative Media (e.g., Aqueous Systems, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative media that are safer and more sustainable.

For the synthesis of 4-(3-Azidopropyl)-piperidine, performing the azidation reaction in water would be an ideal green approach. Water is non-toxic, non-flammable, and readily available. The use of phase-transfer catalysis, as mentioned earlier, can facilitate reactions in aqueous systems. Research has demonstrated the successful synthesis of organic azides in water from the corresponding alkyl halides using sodium azide.

Ionic liquids (ILs) are another class of alternative solvents that have gained significant attention. ILs are salts with melting points below 100 °C and are characterized by their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. The use of ionic liquids as a solvent for the synthesis of organic azides has been reported to lead to high yields and selectivity. Furthermore, the non-volatile nature of ILs reduces the risk of exposure and environmental contamination. In some cases, the ionic liquid itself can act as both the solvent and the catalyst.

Supercritical fluids, such as supercritical carbon dioxide (scCO2), also offer a green alternative to traditional organic solvents. scCO2 is non-toxic, non-flammable, and its properties can be tuned by varying the pressure and temperature. While the application of scCO2 to the synthesis of 4-(3-Azidopropyl)-piperidine is not yet widely reported, it represents a promising area for future research.

Energy-Efficient Synthesis Techniques (e.g., Microwave-Assisted and Ultrasonic Synthesis)

Reducing energy consumption is another key principle of green chemistry. Microwave-assisted and ultrasonic synthesis are two techniques that can significantly reduce reaction times and energy usage compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can lead to dramatic rate enhancements, often reducing reaction times from hours to minutes. The synthesis of organic azides from alkyl halides and sodium azide has been shown to be highly amenable to microwave irradiation, often proceeding in high yields and with high purity. This technique is particularly well-suited for high-throughput synthesis and the rapid optimization of reaction conditions.

Ultrasonic synthesis, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. Sonochemistry has been successfully applied to a variety of synthetic transformations, including the preparation of organic azides. The use of ultrasound can often lead to improved yields and shorter reaction times, particularly for reactions that are sluggish under conventional conditions.

Both microwave-assisted and ultrasonic synthesis offer the potential for significant energy savings and process intensification, making them attractive technologies for the green synthesis of 4-(3-Azidopropyl)-piperidine HCl and other pharmaceutical intermediates.

TechniquePrincipleKey Advantages
Microwave-Assisted SynthesisDirect heating of polar molecules by microwave irradiation.Rapid reaction rates, reduced reaction times, high yields.
Ultrasonic SynthesisUse of acoustic cavitation to generate localized high energy.Enhanced reaction rates, improved yields, particularly for sluggish reactions.

Q & A

Q. What are the key synthetic routes for preparing 4-(3-Azidopropyl)-piperidine HCl, and what reaction conditions are critical for high yield?

The synthesis typically involves introducing the azidopropyl group to a piperidine scaffold. A common approach includes:

  • Nucleophilic substitution : Reacting 4-(3-chloropropyl)-piperidine with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to form the azide intermediate .
  • BOC protection/deprotection : Protecting the piperidine nitrogen with tert-butoxycarbonyl (BOC) groups to prevent side reactions during alkylation. Deprotection is achieved using HCl in 1,4-dioxane or methanol, followed by recrystallization for purity .
  • HCl salt formation : Treating the free base with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt, monitored by titration to ensure stoichiometric equivalence .

Q. Which analytical methods are recommended for confirming the identity and purity of this compound?

  • Infrared spectroscopy (IR) : Detect the azide stretch (~2100 cm⁻¹) and piperidine NH/Cl⁻ interactions .
  • ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., piperidine protons at δ 3.0–3.5 ppm, azidopropyl methylene groups at δ 1.6–2.2 ppm) .
  • Titration : Quantify HCl content using non-aqueous titration with alcoholic NaOH and potentiometric endpoint detection .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize chromatographic purification to minimize byproducts in this compound synthesis?

  • Column chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate unreacted starting materials and azide byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure HCl salt, achieving >99% purity .
  • Ion-exchange resins : Employ strong cation-exchange resins (e.g., Dowex 50WX4) to isolate the protonated piperidine moiety from neutral impurities .

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) for chemical shift accuracy .
  • Mass spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H⁺] for C₈H₁₅N₄·HCl) and rule out isomeric impurities .
  • X-ray crystallography : Resolve ambiguous stereochemistry or protonation states by growing single crystals in ethanol/water mixtures .

Q. What strategies enhance the stability of this compound under long-term storage?

  • Storage conditions : Keep in airtight containers with desiccants (silica gel) at −20°C to prevent hydrolysis of the azide group .
  • Light sensitivity : Protect from UV exposure by using amber glass vials, as azides may decompose under prolonged light .
  • Inert atmosphere : Store under argon or nitrogen to minimize oxidative degradation .

Q. How can the azide moiety in this compound be leveraged for bioorthogonal applications in drug discovery?

  • Click chemistry : React with alkynes (e.g., DBCO-modified fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for target protein labeling .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the azide to E3 ligase ligands for selective protein degradation studies .
  • In vivo imaging : Use the azide for pretargeted imaging in animal models by injecting complementary alkyne probes post-administration .

Methodological Notes

  • Safety : The azide group is thermally unstable; avoid heating above 100°C or exposure to strong acids to prevent explosive decomposition .
  • Scalability : Pilot-scale synthesis (≥10 g) requires strict temperature control during azide formation to avoid exothermic side reactions .
  • Data reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batches) meticulously, as minor variations can alter azide reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.